methyl 4-{5-[(E)-(1,3-diethyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoate
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Overview
Description
Methyl 4-{5-[(E)-(1,3-diethyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoate is a complex organic compound that features a benzoate ester linked to a furan ring, which is further connected to a substituted imidazolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{5-[(E)-(1,3-diethyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoate typically involves multiple steps:
Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized through the reaction of diethylamine with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone.
Furan Ring Formation: The furan ring is often synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling Reactions: The final step involves coupling the furan ring with the imidazolidine derivative and subsequently esterifying the benzoic acid with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction of the imidazolidine ring can yield dihydroimidazolidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydroimidazolidines.
Substitution: Various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Methyl 4-{5-[(E)-(1,3-diethyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of methyl 4-{5-[(E)-(1,3-diethyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect signaling pathways related to cell proliferation and apoptosis, making it of interest in cancer research.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(5-formylfuran-2-yl)benzoate: Similar structure but with a formyl group instead of the imidazolidine moiety.
Methyl 4-(5-methylfuran-2-yl)benzoate: Similar structure but with a methyl group instead of the imidazolidine moiety.
Uniqueness
Methyl 4-{5-[(E)-(1,3-diethyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoate is unique due to the presence of the imidazolidine ring, which imparts distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C20H20N2O4S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
methyl 4-[5-[(E)-(1,3-diethyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C20H20N2O4S/c1-4-21-16(18(23)22(5-2)20(21)27)12-15-10-11-17(26-15)13-6-8-14(9-7-13)19(24)25-3/h6-12H,4-5H2,1-3H3/b16-12+ |
InChI Key |
LIJNLBVCCBKSFE-FOWTUZBSSA-N |
Isomeric SMILES |
CCN1/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)C(=O)OC)/C(=O)N(C1=S)CC |
Canonical SMILES |
CCN1C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)OC)C(=O)N(C1=S)CC |
Origin of Product |
United States |
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